molecular formula C24H27ClN2O2RuS B12632461 chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide

chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide

Cat. No.: B12632461
M. Wt: 544.1 g/mol
InChI Key: BNUPYTHKEKTXRC-WLKYSPGFSA-M
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Description

Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide is a complex organometallic compound. It consists of a ruthenium center coordinated with a chlororuthenium ion and a chiral ligand, which includes diphenyl, phenylpropylamino, and methylsulfonylazanide groups. This compound is notable for its applications in catalysis and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide typically involves the coordination of the ruthenium center with the chiral ligand. The process begins with the preparation of the ligand, which involves the reaction of diphenylamine with phenylpropylamine and methylsulfonyl chloride under controlled conditions. The resulting ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can activate or inhibit specific molecular pathways, depending on the nature of the target. The chiral ligand plays a crucial role in determining the selectivity and efficiency of these interactions .

Comparison with Similar Compounds

Similar Compounds

  • Chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide
  • Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)ethyl]-methylsulfonylazanide
  • Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)ethyl]-methylsulfonylazanide

Uniqueness

Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is essential.

Properties

Molecular Formula

C24H27ClN2O2RuS

Molecular Weight

544.1 g/mol

IUPAC Name

chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide

InChI

InChI=1S/C24H27N2O2S.ClH.Ru/c1-29(27,28)26-24(22-17-9-4-10-18-22)23(21-15-7-3-8-16-21)25-19-11-14-20-12-5-2-6-13-20;;/h2-10,12-13,15-18,23-25H,11,14,19H2,1H3;1H;/q-1;;+2/p-1/t23-,24-;;/m0../s1

InChI Key

BNUPYTHKEKTXRC-WLKYSPGFSA-M

Isomeric SMILES

CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NCCCC3=CC=CC=C3.Cl[Ru+]

Canonical SMILES

CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)NCCCC3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

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